2-(Tert-butoxycarbonyl)-2-azaspiro[4.5]decane-4-carboxylic acid
Overview
Description
The compound “2-(Tert-butoxycarbonyl)-2-azaspiro[4.5]decane-4-carboxylic acid” is likely a spirocyclic compound, which means it has two rings that share a single atom . The “Tert-butoxycarbonyl” (often abbreviated as Boc) is a common protecting group used in organic synthesis, particularly for amines .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a spirocyclic ring, a carboxylic acid group, and a Boc-protected amine .Chemical Reactions Analysis
The reactivity of this compound would be largely determined by its functional groups. The carboxylic acid could undergo reactions such as esterification or amide formation, while the Boc-protected amine could be deprotected under acidic conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid could result in hydrogen bonding, affecting its solubility and boiling point .Scientific Research Applications
Natural neo acids and neo alkanes: Their Analogues and Derivatives
This review highlights the applications of natural metabolites, including neo fatty acids and neo alkanes, which demonstrate various biological activities such as antioxidants, anticancer, antimicrobial, and antibacterial agents. It explores synthetic compounds containing tertiary butyl groups, similar to the tert-butoxycarbonyl group in the target compound, showing high activity in these areas. The use of neo fatty acid derivatives in cosmetic, agronomic, and pharmaceutical industries is considered, indicating potential applications of 2-(Tert-butoxycarbonyl)-2-azaspiro[4.5]decane-4-carboxylic acid in these fields due to its structural similarity to these bioactive compounds (Dembitsky, 2006).
Biocatalyst Inhibition by Carboxylic Acids
This review focuses on the impact of carboxylic acids on engineered microbes like Escherichia coli and Saccharomyces cerevisiae used in fermentative production. It discusses the inhibitory effects of carboxylic acids, including damage to cell membranes and internal pH decrease, offering insights into metabolic engineering strategies for robustness improvement. This information could be relevant for optimizing the fermentative production processes involving this compound or its derivatives (Jarboe, Royce, & Liu, 2013).
Synthetic Phenolic Antioxidants: Environmental Occurrence, Fate, and Toxicity
This study summarizes the environmental occurrence, human exposure, and toxicity of synthetic phenolic antioxidants (SPAs), including derivatives similar to the tert-butoxycarbonyl group. It emphasizes the need for novel SPAs with low toxicity and environmental impact, suggesting a potential area for the application of this compound in developing environmentally friendly antioxidants (Liu & Mabury, 2020).
Applications of tert-Butanesulfinamide in N-Heterocycle Synthesis
This review covers the use of tert-butanesulfinamide for asymmetric synthesis of N-heterocycles via sulfinimines, demonstrating the utility of tert-butyl based compounds in synthesizing structurally diverse and biologically active molecules. This suggests potential synthetic applications for this compound in the preparation of pharmacologically relevant heterocycles (Philip, Radhika, Saranya, & Anilkumar, 2020).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azaspiro[4.5]decane-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO4/c1-14(2,3)20-13(19)16-9-11(12(17)18)15(10-16)7-5-4-6-8-15/h11H,4-10H2,1-3H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRGGDRNFTIRXQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C2(C1)CCCCC2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1955547-53-1 | |
Record name | 2-[(tert-butoxy)carbonyl]-2-azaspiro[4.5]decane-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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